molecular formula C20H19ClFN3O2 B2832125 N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574596-17-0

N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2832125
CAS No.: 1574596-17-0
M. Wt: 387.84
InChI Key: XMYXCTRIZVEPFI-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a quinazoline derivative . Quinazoline derivatives are a large group of chemicals with a wide range of biological properties, and many of them are approved for antitumor clinical use . They are often used in targeted therapy directed at specific molecular pathways .


Synthesis Analysis

The synthesis of quinazoline derivatives is a topic of ongoing research. They are often synthesized by adopting green chemistry principles . An improved three-step process for the synthesis of gefitinib, a quinazoline derivative, from readily available starting material has been discussed . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of gefitinib .


Molecular Structure Analysis

Quinazoline derivatives, including “this compound”, have a complex molecular structure. The character of these compounds depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds .


Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions. For example, the compounds 2,3-di(thio-4-chlorophenyl)quinoxaline and N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine showed high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .

Scientific Research Applications

Tyrosine Kinase Inhibitors

  • Research demonstrates that certain quinazolines, including structures related to the specified compound, are highly effective inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) (Rewcastle et al., 1996). This activity is significant in the context of cancer research, as EGFR plays a crucial role in the growth and proliferation of many types of cancer cells.

Platelet Activating Factor Antagonists

  • N-[(heteroaryl)alkyl]pyrido[2,1-b]quinazolines, a class of compounds related to the specified molecule, have been found to inhibit the binding of platelet activating factor (PAF) to its receptor on dog platelets, suggesting potential therapeutic uses in conditions influenced by PAF (Tilley et al., 1988).

Antiallergenic Agents

  • Some derivatives of pyrido[2,1-b]quinazoline have shown antiallergenic properties, potentially offering therapeutic options for allergy treatment (Strojny et al., 1984).

Potential Photocatalytically Active Derivatives

  • The Hofmann reaction of certain pyridoquinazoline derivatives, including similar structures to the specified compound, can produce photocatalytically active derivatives, which might be useful in developing new superior photocatalysts (Gao et al., 2020).

Imaging Applications in Cancer

  • The quinazoline derivatives have been explored for labeling with technetium and rhenium complexes, potentially serving as biomarkers for EGFR-TK imaging in cancer diagnosis (Fernandes et al., 2008).

Synthesis of Novel Quinazolinone Derivatives

  • The synthesis of novel fluorine-containing quinazolinone derivatives and their evaluation as potential antimicrobial agents highlights the versatility and the range of potential applications of these compounds (Desai et al., 2013).

Water-Soluble Analogs for Antitumor Agents

  • Efforts to increase the water solubility of quinazolin-4-one antitumor agents, such as CB30865, have led to the synthesis of more water-soluble analogs, which retain their biochemical characteristics and show even higher cytotoxicity in some cases (Bavetsias et al., 2002).

Molecular Docking Studies for Anticancer Activity

  • Molecular docking studies of certain quinazoline derivatives have indicated their potential for anticancer activity, binding to tubulin heterodimer, and significant cytotoxicity against cancer cell lines (Mphahlele et al., 2017).

Future Directions

The future directions of research on “N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” and other quinazoline derivatives are promising. They are being designed and synthesized as potential drugs of anticancer potency against bladder cancers . Moreover, anilino quinazoline-based PET probes have been developed and demonstrated to be a powerful non-invasive imaging tool for differentiating EGFR mutation status and stratifying NSCLC patients for EGFR-TKI treatment . These results motivate further investigation of the cancer treatment efficacy of non-radioactive F-MPG and its analogue .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O2/c1-24-17-10-12(19(26)23-13-6-8-16(22)15(21)11-13)5-7-14(17)20(27)25-9-3-2-4-18(24)25/h5-8,10-11,18H,2-4,9H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYXCTRIZVEPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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